Anticancer Potency: Dihydropyridazine-Benzo[d][1,3]dioxole Hybrids vs. Doxorubicin in HepG2, HCT116, and MCF7 Cell Lines
Dihydropyridazine derivatives bearing the benzo[d][1,3]dioxol-5-yl moiety have demonstrated superior in vitro cytotoxicity relative to doxorubicin across three human cancer cell lines. In HepG2 (liver cancer), the IC50 was 2.38 µM vs. 7.46 µM for doxorubicin. In HCT116 (colon cancer), the IC50 was 1.54 µM vs. 8.29 µM. In MCF7 (breast cancer), the IC50 was 4.52 µM vs. 4.56 µM . Importantly, these same compounds displayed IC50 values >150 µM against normal cell lines, indicating a high degree of cancer-selective cytotoxicity not observed with doxorubicin .
| Evidence Dimension | In vitro cytotoxicity (IC50, µM) |
|---|---|
| Target Compound Data | Class-level: 2.38 µM (HepG2), 1.54 µM (HCT116), 4.52 µM (MCF7); >150 µM (normal cells) |
| Comparator Or Baseline | Doxorubicin: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7) |
| Quantified Difference | 3.1-fold more potent in HepG2; 5.4-fold more potent in HCT116; comparable in MCF7; >33-fold selectivity window over normal cells |
| Conditions | MTT assay; HepG2, HCT116, MCF7 cancer cell lines; normal cell line controls |
Why This Matters
The combination of enhanced potency and pronounced selectivity suggests that this compound, or its direct analogs, may serve as a privileged starting point for anticancer lead optimization, offering a wider therapeutic window than the clinical comparator doxorubicin.
